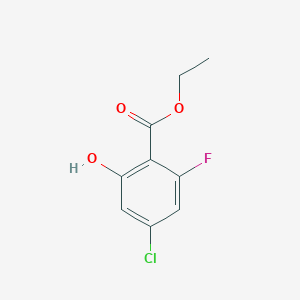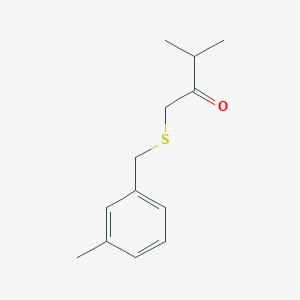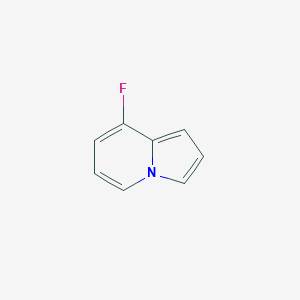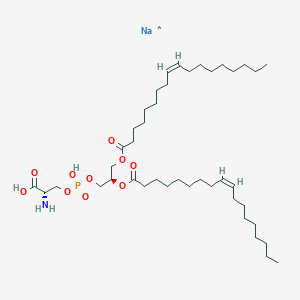![molecular formula C13H11N5OS B13655161 {[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- typically involves the reaction of hydrazinecarbothioamide with a diketone compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Hydrazinecarbothioamide and a diketone compound.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the mixture to a specific temperature to promote the reaction.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide: A simpler analog with similar functional groups but lacking the aromatic rings.
2-(2-Oxo-1,2-di-2-pyridinylethylidene)hydrazine: A related compound with a similar structure but different functional groups.
Uniqueness
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H11N5OS |
|---|---|
Molecular Weight |
285.33 g/mol |
IUPAC Name |
[(E)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11+ |
InChI Key |
ROYMGMZWTFFYMS-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\NC(=S)N)/C(=O)C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
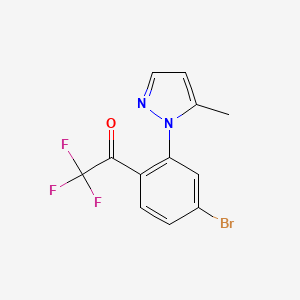
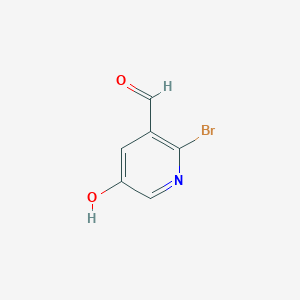
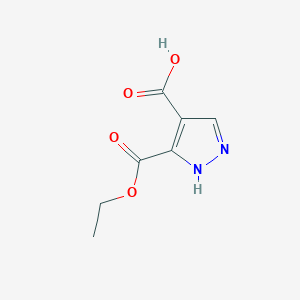
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)
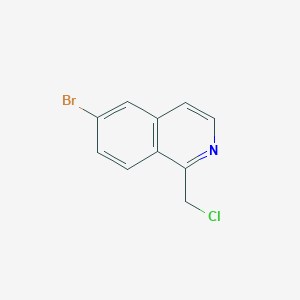
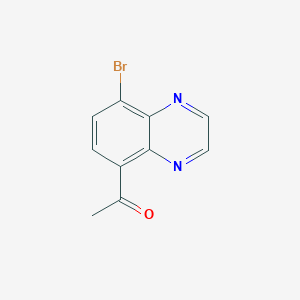
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
